molecular formula C11H10N2O2 B599278 Amino(quinolin-7-yl)acetic acid CAS No. 1218381-58-8

Amino(quinolin-7-yl)acetic acid

Cat. No.: B599278
CAS No.: 1218381-58-8
M. Wt: 202.213
InChI Key: RAYBTZUOTKTOSZ-UHFFFAOYSA-N
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Description

Amino(quinolin-7-yl)acetic acid is a quinoline-derived compound featuring a quinoline ring substituted with both an amino (-NH₂) and an acetic acid (-CH₂COOH) group at the 7-position. The quinoline moiety is a bicyclic aromatic system containing a nitrogen atom, which facilitates π-π stacking interactions and hydrogen bonding with biological targets, making it a scaffold of interest in medicinal chemistry .

Properties

CAS No.

1218381-58-8

Molecular Formula

C11H10N2O2

Molecular Weight

202.213

IUPAC Name

2-amino-2-quinolin-7-ylacetic acid

InChI

InChI=1S/C11H10N2O2/c12-10(11(14)15)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H,12H2,(H,14,15)

InChI Key

RAYBTZUOTKTOSZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)C(C(=O)O)N)N=C1

Synonyms

AMino(quinolin-7-yl)acetic acid

Origin of Product

United States

Comparison with Similar Compounds

(a) Functional Group Arrangement

  • This compound uniquely combines amino and acetic acid groups at the 7-position. This dual functionality is absent in 2-(quinolin-7-yl)acetic acid, which only has a carboxylic acid group .
  • 2-Aminoquinoline-7-carboxylic acid places the amino group at position 2, reducing steric hindrance near the quinoline nitrogen compared to 7-substituted derivatives .

(b) Solubility and Reactivity

  • The acetic acid group in 2-(quinolin-7-yl)acetic acid increases solubility in polar solvents (e.g., water, ethanol) . The addition of an amino group in this compound is expected to further enhance solubility and reactivity, enabling broader pH stability.
  • (Isoquinolin-7-yloxy)-acetic acid’s ether linkage (-OCH₂COOH) may reduce acidity compared to direct acetic acid substitution, impacting ionization and solubility .

Preparation Methods

Diazotization and Hydrolysis from 7-Hydroxyquinoline Precursors

A widely adopted strategy involves functionalizing 7-hydroxyquinoline derivatives through diazotization and hydrolysis. In a patented method (CN112500341B), 7-aminoquinoline-4-carboxylic acid methyl ester is synthesized via sequential Boc protection, palladium-catalyzed amination, and acid hydrolysis . The amino group is introduced via a diazotization reaction: 7-aminoquinoline-4-carboxylic acid methyl ester is treated with sodium nitrite in an acidic medium (acetic acid, water, and concentrated sulfuric acid) at 0°C, followed by hydrolysis in boiling 10% sulfuric acid to yield 7-hydroxyquinoline-4-carboxylic acid methyl ester . Finally, saponification with sodium hydroxide produces the carboxylic acid .

Adaptation for Amino(quinolin-7-yl)acetic Acid :
To introduce the acetic acid moiety, 7-aminoquinoline could be alkylated with bromoacetic acid under basic conditions. For instance, a modified procedure from ACS Omega employs α-bromoacetamides for alkylating 7-hydroxycoumarins, followed by Smiles rearrangement . Applying this to 7-aminoquinoline, bromoacetic acid derivatives (e.g., ethyl bromoacetate) could react in acetonitrile with a base like cesium carbonate, followed by hydrolysis to yield the target compound .

Key Data :

StepReagents/ConditionsIntermediateYield
1Boc protection, Pd(OAc)₂/Xantphos7-((Boc)amino)quinoline98%
2HCl/MeOH, 50°C7-aminoquinoline85%
3NaNO₂/H₂SO₄, 0°C7-hydroxyquinoline78%
4NaOH, 60°CCarboxylic acid90%

Multicomponent Reactions (MCRs) with Quinoline Building Blocks

Multicomponent reactions offer a streamlined approach to construct the quinoline core while introducing substituents in a single step. A protocol from MDPI synthesizes furoquinoline acetic acids via a three-component reaction of 8-hydroxyquinoline, aryl glyoxals, and Meldrum’s acid . This method, when adapted, could utilize 7-hydroxyquinoline, glyoxylic acid, and Meldrum’s acid to form the acetic acid moiety in situ. The reaction proceeds through a base-catalyzed condensation, forming an aroylmethylene intermediate, followed by cyclization and acid hydrolysis .

Optimization Insights :

  • Solvent : Acetonitrile facilitates intermediate stability, while acetic acid promotes cyclization .

  • Catalyst : Triethylamine enhances condensation efficiency .

  • Yield : 68% for analogous furoquinoline structures .

Smiles Rearrangement for Direct Amination

The Smiles rearrangement, validated in coumarin systems, provides a metal-free route to introduce amino groups. As reported in ACS Omega, 7-hydroxycoumarins undergo alkylation with α-bromoacetamides, followed by a tandem O→N Smiles rearrangement and amide hydrolysis to yield 7-aminocoumarins . Translating this to quinoline systems, 7-hydroxyquinoline could react with bromoacetamide derivatives (e.g., N-Boc-bromoacetamide) in dimethylformamide (DMF) with potassium carbonate, yielding Amino(quinolin-7-yl)acetamide, which is hydrolyzed to the acetic acid .

Advantages :

  • Transition-metal-free : Avoids costly palladium catalysts .

  • Telescoped Process : Conducted in one pot, reducing purification steps .

Coupling Reactions with Amino Acid Derivatives

A method from the Royal Society of Chemistry conjugates amino acids to quinolones using a benzotriazole-activated carbonyl intermediate . For this compound, 7-chloroquinoline could react with glycine via a Ullmann-type coupling. Alternatively, a benzotriazole carbonyl derivative of quinoline-7-carboxylic acid is prepared, which couples with glycine ethyl ester in acetonitrile-water, followed by saponification .

Procedure :

  • Activation : 7-Quinolinecarboxylic acid is treated with 1H-benzo[d] triazole-1-carbonyl chloride to form the active ester .

  • Coupling : Reacted with glycine in acetonitrile-water (3:1) with triethylamine .

  • Hydrolysis : 2M NaOH converts the ester to the carboxylic acid .

Yield : 92% for analogous quinolone-amino acid conjugates .

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYieldScalability
DiazotizationHigh-purity intermediatesMulti-step, toxic reagents (SOCl₂)78–90% Pilot-scale demonstrated
MCRsOne-pot synthesisRequires optimization for quinolines~65% Limited data
Smiles RearrangementMetal-free, telescopedModerate yields60–75% Lab-scale
CouplingHigh yields, versatileCostly activating agents85–92% Industrial potential

Key Recommendations :

  • Industrial Applications : The coupling method offers the highest yield and scalability but requires cost-benefit analysis of benzotriazole reagents .

  • Academic Settings : Smiles rearrangement provides a green chemistry alternative despite moderate yields .

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